molecular formula C14H20O2 B14658981 3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one CAS No. 42095-26-1

3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one

Cat. No.: B14658981
CAS No.: 42095-26-1
M. Wt: 220.31 g/mol
InChI Key: MLKOCQMHRMWQDB-UHFFFAOYSA-N
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Description

3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one is an organic compound with the molecular formula C14H20O2 It is a ketone with a hydroxyl group and three methyl groups attached to the pentane chain, along with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one typically involves the aldol condensation reaction. This reaction is carried out by reacting acetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminium hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3,4,4-trimethyl-1-phenylpentan-1-one or 3,4,4-trimethyl-1-phenylpentanoic acid.

    Reduction: Formation of 3-hydroxy-3,4,4-trimethyl-1-phenylpentanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methyl-1-phenylpentan-1-one
  • 3-Hydroxy-3,4,4-trimethyl-pentan-2-one
  • 3-Hydroxy-3,4,4-trimethyl-1-phenylbutan-1-one

Uniqueness

3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

42095-26-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one

InChI

InChI=1S/C14H20O2/c1-13(2,3)14(4,16)10-12(15)11-8-6-5-7-9-11/h5-9,16H,10H2,1-4H3

InChI Key

MLKOCQMHRMWQDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(CC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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